High-Yield Single-Step Synthesis
The synthesis of 1,6-Dimethylphenazine via adapted Vilsmeier conditions proceeds in a single step with a quantitative yield, offering a significant advantage over other methylphenazine derivatives which historically suffer from very poor yields using conventional methods [1]. This modern protocol contrasts sharply with earlier syntheses of methylphenazines, which were reported to have 'generally very poor' yields [2]. For procurement, this translates to a more reliable, cost-effective, and scalable source of material.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Methylphenazines (1- and 2-methylphenazine, 1,6-dimethylphenazine) synthesized via older Wohl-Aue reaction variations |
| Quantified Difference | From 'very poor' to 'quantitative' |
| Conditions | One-step synthesis using adapted Vilsmeier conditions (2023 protocol) vs. older sodium amide-assisted Wohl-Aue reaction (1956 protocol). |
Why This Matters
High and reliable synthetic yield directly reduces procurement costs and ensures a stable supply chain for research and industrial applications.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 1,6-dimethylphenazine in quantitative yield under adapted Vilsmeier conditions. Molbank, 2023(2), M1654. View Source
- [2] Otomasu, H., & Ohmiya, S. (1956). Studies on Phenazines. XII. Synthesis of Methylphenazines with Sodium Amide. Chemical and Pharmaceutical Bulletin, 4(5), 391-395. View Source
